![molecular formula C20H22N6O6 B126868 Furo[2,3d]pyrimidine antifolate CAS No. 156595-85-6](/img/structure/B126868.png)
Furo[2,3d]pyrimidine antifolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furo[2,3d]pyrimidine antifolate is a class of compounds that has gained significant attention in the field of medicinal chemistry due to its potential as an antitumor agent. These compounds are structurally similar to folic acid, a vitamin that is essential for cell growth and division. Furo[2,3d]pyrimidine antifolates have been shown to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme that is involved in the synthesis of nucleotides, which are building blocks of DNA.
Mecanismo De Acción
The mechanism of action of furo[2,3d]pyrimidine antifolates involves the inhibition of Furo[2,3d]pyrimidine antifolate, which is an enzyme that is essential for the synthesis of nucleotides. By inhibiting this enzyme, these compounds prevent the formation of DNA, which ultimately leads to cell death.
Efectos Bioquímicos Y Fisiológicos
Furo[2,3d]pyrimidine antifolates have been shown to have several biochemical and physiological effects. They have been shown to induce apoptosis, which is a process of programmed cell death that occurs in response to cellular stress. In addition, they have also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using furo[2,3d]pyrimidine antifolates in lab experiments is their specificity for Furo[2,3d]pyrimidine antifolate. This allows researchers to selectively target cancer cells without affecting normal cells. However, one of the limitations of using these compounds is their low solubility, which can make it difficult to administer them in vivo.
Direcciones Futuras
There are several future directions that can be explored in the field of furo[2,3d]pyrimidine antifolates. One area of research is the development of new analogs with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of research is the identification of new targets for these compounds, which could lead to the development of new therapies for cancer and other diseases. Finally, the use of furo[2,3d]pyrimidine antifolates in combination with other chemotherapeutic agents is an area of research that holds promise for improving the efficacy of current treatments.
Métodos De Síntesis
The synthesis of furo[2,3d]pyrimidine antifolates is a complex process that involves several steps. The most commonly used method involves the condensation of 2-aminobenzoylformic acid with an aldehyde or ketone in the presence of an acid catalyst. The resulting intermediate is then cyclized to form the furo[2,3d]pyrimidine ring system.
Aplicaciones Científicas De Investigación
Furo[2,3d]pyrimidine antifolates have been extensively studied for their potential as antitumor agents. Several studies have shown that these compounds are effective in inhibiting the growth of various types of cancer cells, including breast, lung, and colon cancer. In addition, they have also been shown to be effective in combination with other chemotherapeutic agents, such as methotrexate.
Propiedades
Número CAS |
156595-85-6 |
|---|---|
Nombre del producto |
Furo[2,3d]pyrimidine antifolate |
Fórmula molecular |
C20H22N6O6 |
Peso molecular |
442.4 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H22N6O6/c1-26(8-11-9-32-18-15(11)16(21)24-20(22)25-18)12-4-2-10(3-5-12)17(29)23-13(19(30)31)6-7-14(27)28/h2-5,9,13H,6-8H2,1H3,(H,23,29)(H,27,28)(H,30,31)(H4,21,22,24,25)/t13-/m0/s1 |
Clave InChI |
WXINNGCGSCFUCR-ZDUSSCGKSA-N |
SMILES isomérico |
CN(CC1=COC2=NC(=NC(=C12)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
CN(CC1=COC2=NC(=NC(=C12)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
SMILES canónico |
CN(CC1=COC2=NC(=NC(=C12)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Otros números CAS |
156595-85-6 |
Sinónimos |
DPMMABG N-(4-(N-((2,4-diamino-furo(2,3-d)pyrimidin-5-yl)methyl)methylamino)benzoyl)glutamic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



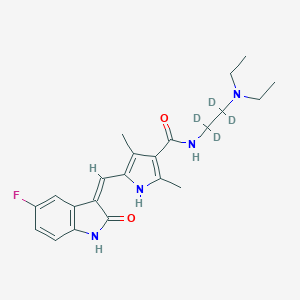
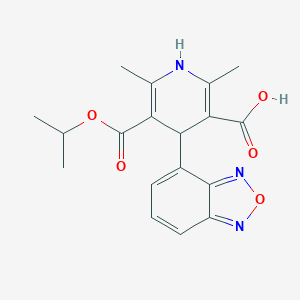
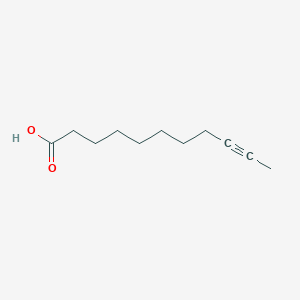
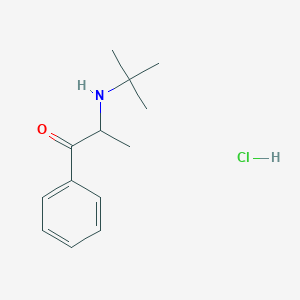
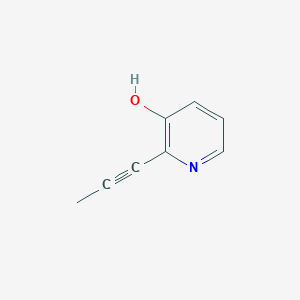
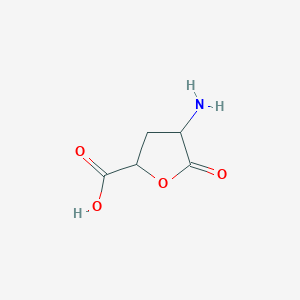
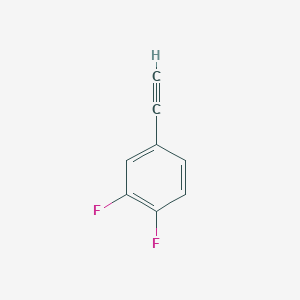
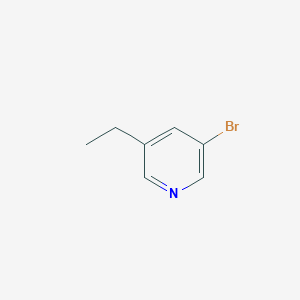
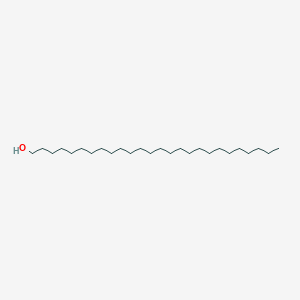
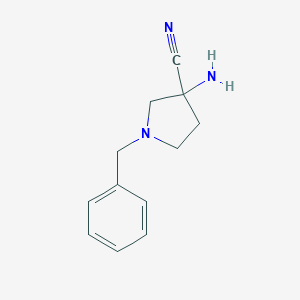
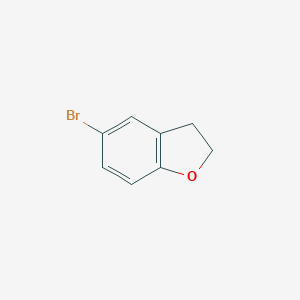
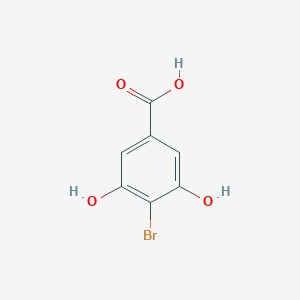
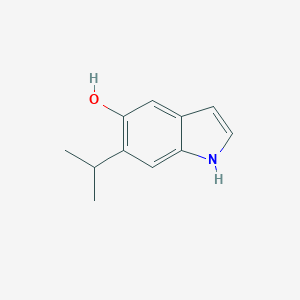
![N-[3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indol-5-yl]-2-thiophenecarboximidamide](/img/structure/B126828.png)